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molecular formula C12H16N2O2 B8782789 8-(Pyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane

8-(Pyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No. B8782789
M. Wt: 220.27 g/mol
InChI Key: ZVCPUHCJMBMVJA-UHFFFAOYSA-N
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Patent
US05972947

Procedure details

A solution of 46 g (0.4 mol) 4-chloropyridine and 123.5 g (0.86 mol) 4-piperidone ethylene ketal is heated for 48 hours to reflux in 400 ml p-xylene. Subsequently the reaction mixture is cooled, the precipitated precipitate is removed by filtration, the mother liquor is concentrated to dryness and the residue is purified by column chromatography on silica gel (ethyl acetate/saturated ammonia-alkaline methanol 9/1). In this way 79.7 g (90%) 8-pyridin-4-yl-1,4-dioxa-8-aza-spiro[4.5]decane is obtained as a white powder. m/e=220; f.p.=65° C.
Quantity
46 g
Type
reactant
Reaction Step One
Quantity
123.5 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1.[CH2:8]1[O:17][C:11]2([CH2:16][CH2:15][NH:14][CH2:13][CH2:12]2)[O:10][CH2:9]1>CC1C=CC(C)=CC=1>[N:5]1[CH:6]=[CH:7][C:2]([N:14]2[CH2:15][CH2:16][C:11]3([O:17][CH2:8][CH2:9][O:10]3)[CH2:12][CH2:13]2)=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
46 g
Type
reactant
Smiles
ClC1=CC=NC=C1
Name
Quantity
123.5 g
Type
reactant
Smiles
C1COC2(CCNCC2)O1
Step Two
Name
Quantity
400 mL
Type
solvent
Smiles
CC=1C=CC(=CC1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Subsequently the reaction mixture is cooled
CUSTOM
Type
CUSTOM
Details
the precipitated precipitate is removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the mother liquor is concentrated to dryness
CUSTOM
Type
CUSTOM
Details
the residue is purified by column chromatography on silica gel (ethyl acetate/saturated ammonia-alkaline methanol 9/1)

Outcomes

Product
Name
Type
product
Smiles
N1=CC=C(C=C1)N1CCC2(OCCO2)CC1
Measurements
Type Value Analysis
AMOUNT: MASS 79.7 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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